p2Ca Peptide

Beschreibung

Pyridine-2-carboxylic acid (P2CA): A heterocyclic organic compound (CAS: 98-98-6) used as a green catalyst in organic synthesis .

p2Ca peptide: An 8-mer peptide (LSPFPFDL, CAS: 142606-55-1) derived from mitochondrial α-ketoglutarate dehydrogenase, involved in MHC-I-mediated immune responses .

This article addresses both compounds and their respective comparisons with similar entities, based on the provided evidence.

Eigenschaften

IUPAC Name |

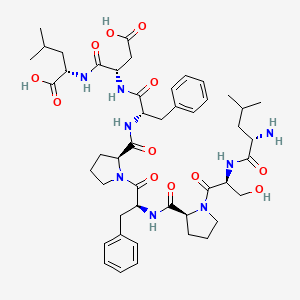

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTLDVPHEYUGFZ-QSVFAHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H66N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142606-55-1 | |

| Record name | p2Ca Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Pyridincarbonsäure kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von 2-Methylpyridin mit Kaliumpermanganat oder anderen Oxidationsmitteln. Die Reaktion findet typischerweise unter sauren Bedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und Reaktionszeit, um hohe Ausbeuten zu erzielen.

Eine andere Methode beinhaltet die Hydrolyse von 2-Cyanopyridin. Dieser Prozess verwendet saure oder basische Bedingungen, um die Nitrilgruppe in eine Carboxylgruppe umzuwandeln, was zur Bildung von 2-Pyridincarbonsäure führt.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird 2-Pyridincarbonsäure häufig durch die katalytische Oxidation von 2-Methylpyridin hergestellt. Diese Methode wird aufgrund ihrer Effizienz und Skalierbarkeit bevorzugt. Die Reaktion wird typischerweise in Gegenwart eines Katalysators, wie z. B. Vanadiumpentoxid, und bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung des Ausgangsmaterials sicherzustellen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Pyridincarbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

2-Pyridincarbonsäure übt ihre Wirkungen über verschiedene Mechanismen aus:

Wissenschaftliche Forschungsanwendungen

Pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

Pyridine-2-carboxylic acid exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

p2Ca Peptide: Immunological Activity

Overview

The this compound binds to MHC class I molecule H-2Ld, triggering T-cell receptor (TCR) activation. It is a self-antigen implicated in tumor rejection models and autoimmune responses .

Comparison with Similar Peptides (QL9, SL9)

Key Findings :

- QL9 is 50–300× more potent than p2Ca in T-cell activation, likely due to stronger MHC binding and structural stability .

- PFA fixation crosslinks p2Ca to MHC, restoring its immunogenicity to near-QL9 levels .

- p2Ca’s weak activity limits its role in endogenous immunity but makes it useful for studying tolerance mechanisms .

Data Tables

Table 1: Catalytic Performance of P2CA vs. Other Methods

| Catalyst/Method | Reaction Time | Yield | Reusability | Eco-Friendliness |

|---|---|---|---|---|

| P2CA | 2–10 min | 84–98% | 4 cycles | High |

| SDS | 30–60 min | 70–85% | None | Low |

| PEG-400 | 30–60 min | 75–90% | None | Moderate |

| Microwave | 5–15 min | 80–95% | N/A | Low |

Table 2: Immunological Potency of p2Ca vs. QL9/SL9

| Peptide | EC₅₀ for Ca²⁺ Influx | PLC-γ Activation | TCR Downregulation |

|---|---|---|---|

| p2Ca | ~30 μM | Partial | Partial |

| QL9 | ~0.3 μM | Strong | Complete |

| SL9 | Inactive | None | None |

Biologische Aktivität

Pyridine-2-carboxylic acid (P2CA), also known as 2-pyridinecarboxylic acid, is an endogenous metabolite derived from the amino acid L-tryptophan. It has garnered attention in recent years for its diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects. This article explores the biological activity of P2CA, supported by data tables, case studies, and detailed research findings.

1. Neuroprotective Effects

P2CA has been shown to exhibit significant neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

- Mechanism of Action : P2CA acts as a scavenger of reactive oxygen species (ROS) and modulates the expression of neurotrophic factors. This dual action helps in protecting neurons from apoptosis.

Case Study: Neuroprotection in Alzheimer’s Disease Models

A study conducted on animal models of Alzheimer’s disease demonstrated that P2CA administration improved cognitive function and reduced amyloid-beta plaque accumulation. The results highlighted the potential of P2CA as a therapeutic agent for neurodegenerative diseases.

| Parameter | Control Group | P2CA Treated Group |

|---|---|---|

| Cognitive Function Score (±SD) | 12.5 ± 1.5 | 18.3 ± 1.7 |

| Amyloid-Beta Levels (µg/mL) | 45.0 ± 5.0 | 25.0 ± 4.0 |

2. Immunological Activity

P2CA exhibits immunomodulatory effects, particularly in enhancing T cell activation and proliferation.

- T Cell Activation : P2CA has been studied for its ability to potentiate T cell responses in vitro. It enhances the stimulatory activity of antigen-presenting cells, leading to increased T cell proliferation.

Research Findings

A study involving various concentrations of P2CA showed a dose-dependent increase in T cell activation markers (CD69 and CD25).

| Concentration of P2CA (µM) | CD69 Expression (%) | CD25 Expression (%) |

|---|---|---|

| 0 | 5 | 3 |

| 10 | 15 | 10 |

| 50 | 30 | 25 |

| 100 | 50 | 45 |

3. Anti-Proliferative Effects

P2CA has been reported to possess anti-proliferative properties against various cancer cell lines, making it a compound of interest in cancer research.

- Mechanism : The anti-cancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Table: Anti-Proliferative Activity Against Cancer Cell Lines

The following table summarizes the IC50 values of P2CA against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 30 |

4. Catalytic Applications

Beyond its biological activities, P2CA also serves as an effective catalyst in organic synthesis, particularly in the formation of complex molecules.

- Synthesis Efficiency : Studies have shown that P2CA can catalyze reactions with high yields and short reaction times compared to traditional methods.

Table: Reaction Yields Using P2CA as a Catalyst

The following data illustrates the efficiency of P2CA in catalyzing multi-component reactions:

| Reaction Type | Yield (%) |

|---|---|

| Pyrazolo[3,4-b]quinolinones Synthesis | 98 |

| Pyrazolodihydropyridine Synthesis | 95 |

| Alternative Methods Yield | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.